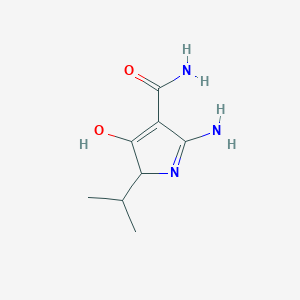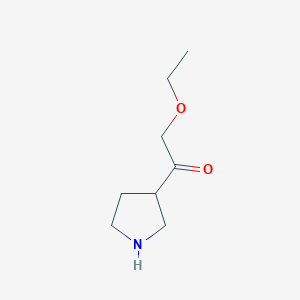
2-(2-Methylphenoxy)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylphenoxy)cyclopentan-1-ol is an organic compound that features a cyclopentanol ring substituted with a 2-methylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenoxy)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methylphenol with cyclopentanone in the presence of a base to form the desired product. The reaction typically requires a catalyst such as sodium hydroxide and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylphenoxy)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-(2-Methylphenoxy)cyclopentanone.
Reduction: Formation of 2-(2-Methylphenoxy)cyclopentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Methylphenoxy)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylphenoxy)cyclopentan-1-ol involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the cyclopentanol ring can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methoxyphenoxy)cyclopentan-1-ol: Similar structure but with a methoxy group instead of a methyl group.
2-(2-Chlorophenoxy)cyclopentan-1-ol: Contains a chlorine atom instead of a methyl group.
2-(2-Nitrophenoxy)cyclopentan-1-ol: Features a nitro group in place of the methyl group.
Uniqueness
2-(2-Methylphenoxy)cyclopentan-1-ol is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance hydrophobic interactions and affect the compound’s overall stability and solubility.
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
2-(2-methylphenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-9-5-2-3-7-11(9)14-12-8-4-6-10(12)13/h2-3,5,7,10,12-13H,4,6,8H2,1H3 |
Clave InChI |
XWXPPCFPAHQSTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OC2CCCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl[(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)methyl]amine](/img/structure/B13169939.png)





![1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B13169991.png)


![2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B13170007.png)

![(2S)-2-({[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)propanoic acid](/img/structure/B13170021.png)
![6-(Propan-2-yl)spiro[2.5]octan-1-amine](/img/structure/B13170023.png)
![Methyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13170029.png)
